molecular formula C5H4F2IN3O2 B2404928 1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole CAS No. 1245772-67-1; 1354704-38-3

1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B2404928
CAS No.: 1245772-67-1; 1354704-38-3
M. Wt: 303.007
InChI Key: RYVALLFUHGVGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl, iodo, methyl, and nitro groups. The presence of these functional groups imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing reaction times and by-products .

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole can be compared with other difluoromethylated pyrazoles, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

1245772-67-1; 1354704-38-3

Molecular Formula

C5H4F2IN3O2

Molecular Weight

303.007

IUPAC Name

1-(difluoromethyl)-4-iodo-5-methyl-3-nitropyrazole

InChI

InChI=1S/C5H4F2IN3O2/c1-2-3(8)4(11(12)13)9-10(2)5(6)7/h5H,1H3

InChI Key

RYVALLFUHGVGFY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(F)F)[N+](=O)[O-])I

solubility

not available

Origin of Product

United States

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